molecular formula C18H29N3O6S2 B2412469 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide CAS No. 876901-05-2

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide

Cat. No. B2412469
CAS RN: 876901-05-2
M. Wt: 447.57
InChI Key: LSBKHNCOMNWSBX-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide” is an organic compound . It’s also known as 3-Ethoxy-4-Methoxy-alpha-[(Methylsulfonyl)Methyl]-benzeneMethanaMine .


Synthesis Analysis

The synthesis of similar compounds often involves processes such as alkylation, nitration, reduction, cyclization, chlorination, and amination .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO4S .


Physical And Chemical Properties Analysis

This compound has a melting point of 120 °C and a predicted boiling point of 469.6±45.0 °C. Its predicted density is 1.195±0.06 g/cm3 . It’s slightly soluble in chloroform, DMSO, and methanol when heated .

Scientific Research Applications

Photodynamic Therapy and Photosensitization

  • Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy applications, such as high singlet oxygen quantum yield, which is crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Potential as Photosensitizers : Another study conducted by Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, exploring their photophysical and photochemical properties. This research suggested the potential use of these compounds as photosensitizers for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Bioactivity of Novel Compounds

  • Synthesis of Azetidin-2-ones with Antifungal Activity : Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives, demonstrating potent antifungal activity against specific fungi. This study underlines the importance of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).

  • Investigation of Hydrolysis Mechanisms : Research by Braschi et al. (1997) focused on the hydrolysis of a similar sulfonylurea herbicide, examining the degradation pathways and environmental implications. This study is relevant for understanding the environmental behavior of similar sulfonylurea compounds (Braschi et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 hazard pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O6S2/c1-14-8-11-21(12-9-14)18(22)7-10-19-29(25,26)15-5-6-17(27-3)16(13-15)20(2)28(4,23)24/h5-6,13-14,19H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKHNCOMNWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide

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